methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
説明
The compound methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate features a pyridin-3-yl-substituted pyrazole core linked via an ethylsulfamoyl group to a phenyl ring bearing a methyl carbamate moiety. This structure combines multiple pharmacophoric elements:
- Pyridine-pyrazole hybrid: The pyridin-3-yl group on the pyrazole ring may enhance π-π stacking and hydrogen bonding with biological targets.
- Carbamate functionality: The methyl carbamate at the para position of the phenyl ring could modulate metabolic stability and bioavailability.
特性
IUPAC Name |
methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKTCWAEVIJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Attachment of the pyridine ring: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides in the presence of a base.
Formation of the carbamate group: This step typically involves the reaction of an amine with methyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the carbamate or sulfamoyl groups.
Substitution: Substituted derivatives where nucleophiles replace leaving groups.
科学的研究の応用
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological context .
類似化合物との比較
Comparison with Structural Analogs
Pyridine-Pyrazole Sulfonamide Derivatives
Compound 25 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Key features :
- Trimethylpyrazole substituents enhance lipophilicity.
- 4-Chlorophenyl carbamoyl group introduces electron-withdrawing effects.
- Physicochemical differences :
- Higher molecular weight (421.87 g/mol vs. ~450–500 g/mol for the target compound).
- Presence of a sulfonamide (SO₂NH) instead of a sulfamoyl (NHSO₂) bridge.
Compound 26 : N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Reduced solubility compared to Compound 25 due to higher Cl content.
- Structural contrast : The target compound’s carbamate group may offer better metabolic stability than the dichlorophenyl carbamoyl group.
Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Key features :
- A butyl chain on the pyrazole improves lipophilicity (logP ~3.5 estimated).
- Similar chlorophenyl carbamoyl motif but lacks the ethylsulfamoyl linkage.
Thiadiazole and Imidazole Derivatives
Compound 14 : N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide
- Key features :
- Thiadiazole-thio group introduces sulfur-based electronegativity and conformational rigidity.
- Lower calculated C logP (~2.8) compared to pyrazole analogs due to polar thiadiazole.
- Comparison : The target compound’s ethylsulfamoyl bridge may offer greater flexibility for target binding than the rigid thiadiazole-thio group.
Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Key features :
- Trifluoromethylpyridine enhances metabolic stability and membrane permeability.
- Imidazole-pyrrole core differs from the pyridine-pyrazole system in the target compound.
- Functional contrast : The carbamate in the target compound may exhibit slower hydrolysis than the carboxamide in Compound 41.
Carbamate-Containing Analogs
{1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate
- Key features :
- Phenylcarbamate group at the pyrazole-4 position.
- Sulfanyl (S-) linker instead of sulfamoyl (NHSO₂).
- Comparison: The target compound’s sulfamoyl group may improve hydrogen bonding with targets (e.g., enzymes or receptors) compared to the non-polar sulfanyl group.
Research Implications
- Target compound advantages : The ethylsulfamoyl bridge and carbamate group may offer a balance of solubility, target affinity, and stability compared to analogs with halogens (e.g., Cl, CF₃) or rigid thiadiazoles.
- Limitations : Lack of biological data for the target compound necessitates further in vitro testing against relevant targets (e.g., kinases, microbial enzymes) to validate hypothesized advantages.
生物活性
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridinyl moiety and a pyrazolyl group. Its chemical formula can be represented as follows:
This structure suggests potential interactions with various biological targets.
Research indicates that methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The presence of the pyridine and pyrazole rings suggests that the compound may act as a kinase inhibitor, similar to other compounds in its class.
Inhibition of c-KIT Kinase
One notable mechanism involves the inhibition of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Studies have demonstrated that compounds with similar structures can effectively inhibit c-KIT activity, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Pharmacological Effects
A summary of the biological activities observed for methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate includes:
| Activity | Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibition of tumor cell proliferation | |
| Kinase inhibition | Targeting c-KIT and related pathways | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies
Several case studies have highlighted the efficacy of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate in preclinical models:
- Study on GIST Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in GIST cell lines, correlating with decreased c-KIT phosphorylation levels.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
